3-Methoxyphenmetrazine

structure-activity relationship physicochemical properties drug design

3-Methoxyphenmetrazine (3-MPM, CAS 1350768-49-8) is a substituted phenylmorpholine and a structural analog of the psychostimulant phenmetrazine. It belongs to a class of compounds that function as monoamine transporter substrates, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1350768-49-8
Cat. No. B12728515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenmetrazine
CAS1350768-49-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC(=CC=C2)OC
InChIInChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3
InChIKeyQKAKYFBKVKSLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenmetrazine (CAS 1350768-49-8): Procurement-Ready Technical Profile and Pharmacological Classification


3-Methoxyphenmetrazine (3-MPM, CAS 1350768-49-8) is a substituted phenylmorpholine and a structural analog of the psychostimulant phenmetrazine [1]. It belongs to a class of compounds that function as monoamine transporter substrates, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin [2]. The compound has been identified in new psychoactive substance (NPS) markets and is included in patent literature concerning phenylmorpholine derivatives with potential therapeutic applications [3]. Its procurement is typically directed towards forensic toxicology standards development, in vitro pharmacological studies, and analytical method validation.

Why Phenmetrazine Analogs Cannot Be Interchanged: 3-Methoxyphenmetrazine's Structural and Pharmacological Differentiation


Substituted phenylmorpholines exhibit pronounced differences in monoamine transporter affinity and selectivity based on the nature and position of the aromatic substituent [1]. For example, the 3-fluoro analog (3-FPM) demonstrates high potency at dopamine (DAT) and norepinephrine (NET) transporters (IC50 < 2.5 µM) but weak activity at serotonin transporters (SERT; IC50 > 80 µM), while the 4-methyl analog (4-MPM) displays a distinct entactogen-like profile with enhanced serotonergic activity [2]. The methoxy substitution in 3-MPM introduces electronic and steric properties that alter transporter binding kinetics, potentially affecting potency, selectivity, and metabolic pathways compared to its methyl-, fluoro-, or unsubstituted counterparts [1][3]. Substituting one analog for another without accounting for these differences risks invalidating comparative pharmacology, skewing analytical reference standards, or misattributing observed effects in forensic or toxicological investigations.

Quantitative Differentiation of 3-Methoxyphenmetrazine: Evidence-Based Comparator Analysis


Structural Differentiation: Methoxy Substitution Alters Physicochemical Properties Relative to Fluoro and Methyl Analogs

3-Methoxyphenmetrazine (3-MPM) features a methoxy (-OCH3) group at the meta position of the phenyl ring, replacing the hydrogen, fluorine, or methyl group found in phenmetrazine, 3-fluorophenmetrazine (3-FPM), and 3-methylphenmetrazine (3-MPM, but note the ambiguous acronym usage in literature) respectively [1]. This substitution introduces a polar, electron-donating moiety that is predicted to increase molecular weight (207.27 g/mol vs. 177.24 g/mol for phenmetrazine and 195.23 g/mol for 3-FPM) and alter lipophilicity (calculated logP: ~2.2 vs. ~2.0 for 3-FPM) [2]. The methoxy group's hydrogen-bonding capacity may influence binding to monoamine transporters differently than the electron-withdrawing fluoro or hydrophobic methyl groups, potentially shifting transporter selectivity profiles [3].

structure-activity relationship physicochemical properties drug design

Monoamine Transporter Activity Profile: Inferred Potency and Selectivity Differences

Direct IC50 values for 3-Methoxyphenmetrazine at human DAT, NET, and SERT are not available in public literature. However, class-level SAR data indicate that the meta-methoxy substitution likely yields a profile intermediate between the catecholamine-selective 3-FPM (DAT IC50 < 2.5 µM, SERT IC50 > 80 µM) and the more balanced 4-MPM (SERT IC50 408 ± 17 nM) [1][2]. Based on the electron-donating properties of methoxy and its hydrogen-bonding potential, 3-MPM may exhibit enhanced SERT affinity relative to 3-FPM but lower DAT potency compared to phenmetrazine (DAT IC50 933 ± 57 nM) [2]. This inferred shift in selectivity could make 3-MPM a more valuable probe for studying the role of serotonergic modulation in stimulant effects without the pronounced dopaminergic drive of 3-FPM [3].

monoamine transporters IC50 selectivity neuropharmacology

Analytical Differentiation: Predicted Chromatographic and Mass Spectrometric Behavior

3-Methoxyphenmetrazine can be distinguished from its analogs via LC-MS/MS and GC-MS methods. The presence of the methoxy group yields a unique mass spectrum with characteristic fragment ions not observed for fluoro- or methyl- substituted analogs. In LC-MS/MS, 3-MPM is expected to show a [M+H]+ at m/z 208.1 and produce diagnostic fragments at m/z 163.1 (loss of C2H7N) and m/z 121.1 (loss of morpholine ring) [1]. Its chromatographic retention time on reversed-phase C18 columns under standard gradient conditions is predicted to be longer than 3-FPM (more polar) but shorter than 4-MPM (more lipophilic) [2]. These analytical signatures are essential for forensic confirmation and for ensuring the integrity of reference standard materials used in regulatory or clinical toxicology.

analytical chemistry forensic toxicology method validation

Optimal Use Cases for 3-Methoxyphenmetrazine Based on Its Differentiated Profile


Forensic Toxicology Reference Standard Development

Given its distinct analytical signatures (unique mass spectral fragments and chromatographic retention time), 3-Methoxyphenmetrazine is an essential reference compound for laboratories developing confirmatory methods for phenmetrazine analogs in seized drug analysis or biological fluid testing. Its procurement ensures accurate identification and quantification, preventing misassignment of other phenylmorpholines [1].

In Vitro Structure-Activity Relationship (SAR) Studies

The methoxy substitution provides a valuable probe for investigating the effects of electron-donating and hydrogen-bonding groups on monoamine transporter binding and release kinetics. Researchers can use 3-MPM to compare with 3-FPM (electron-withdrawing) and 3-methylphenmetrazine (hydrophobic) to elucidate the molecular determinants of selectivity and potency at DAT, NET, and SERT [2].

Metabolite Identification and Pharmacokinetic Modeling

The methoxy group is a known site for metabolic O-demethylation, which may produce active metabolites with altered pharmacological profiles. Studying 3-MPM's metabolism can inform predictions of in vivo duration and toxicity, and help develop biomarkers of exposure for clinical or forensic monitoring [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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